molecular formula C18H15NO2 B390064 2-methoxy-N-naphthalen-2-ylbenzamide CAS No. 415692-30-7

2-methoxy-N-naphthalen-2-ylbenzamide

Cat. No.: B390064
CAS No.: 415692-30-7
M. Wt: 277.3g/mol
InChI Key: QZWSNIKNODRGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-naphthalen-2-ylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Belonging to a class of compounds known as N-aryl benzamides, its structure incorporates a naphthalene ring system linked to a 2-methoxybenzamide group. This scaffold is commonly investigated for its potential to interact with various biological targets. Similar naphthalene-based molecules are frequently studied as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism . Furthermore, structurally related benzamide compounds have been characterized using techniques such as X-ray crystallography to understand their solid-state properties and molecular interactions, which can be crucial for rational drug design . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Its physical properties, like the planarity between aromatic rings as seen in analogous structures, can influence its binding affinity and selectivity . This compound is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

415692-30-7

Molecular Formula

C18H15NO2

Molecular Weight

277.3g/mol

IUPAC Name

2-methoxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C18H15NO2/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20)

InChI Key

QZWSNIKNODRGIM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2

solubility

3.2 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation of 2 Methoxy N Naphthalen 2 Ylbenzamide

Established Synthetic Routes and Mechanistic Considerations

The primary approach to synthesizing 2-methoxy-N-naphthalen-2-ylbenzamide involves the formation of an amide bond between a derivative of 2-methoxybenzoic acid and 2-naphthylamine (B18577). This can be achieved through several established strategies, each with its own mechanistic nuances.

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that typically requires activation of the carboxylic acid. numberanalytics.com This is commonly accomplished using coupling reagents. numberanalytics.compeptide.com The general mechanism involves the activation of the carboxyl group of 2-methoxybenzoic acid by the coupling reagent, followed by nucleophilic attack from the amino group of 2-naphthylamine. numberanalytics.com

A variety of coupling reagents are available, each with distinct characteristics and applications. peptide.comsigmaaldrich.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used. peptide.com To minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often included. peptide.comuniurb.it Phosphonium and aminium/uronium salts, such as BOP, PyBOP, HBTU, and HATU, represent another major class of coupling reagents that facilitate efficient amide bond formation. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an OBt or OAt ester, which readily reacts with the amine. sigmaaldrich.com

The choice of coupling reagent and reaction conditions, including the base and solvent, can significantly impact the yield and purity of the final product. For instance, the reaction of acyl chlorides with amines is often carried out at low temperatures to control the exothermic nature of the reaction.

Interactive Data Table: Common Coupling Reagents in Amide Synthesis

Coupling Reagent Class Examples Key Features Common Additives
Carbodiimides DCC, DIC, EDC Widely used, cost-effective. peptide.com HOBt, HOAt to suppress racemization. peptide.comuniurb.it
Phosphonium Salts BOP, PyBOP, PyAOP High reactivity, suitable for hindered couplings. peptide.comsigmaaldrich.com ---
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU Fast reaction rates, stable solutions. peptide.comsigmaaldrich.com ---

Role of Precursors and Substituted Benzoyl Chlorides in Convergent Synthesis

A common and efficient method for synthesizing this compound is through the acylation of 2-naphthylamine with 2-methoxybenzoyl chloride. nih.govhud.ac.uk This represents a convergent synthetic approach, where two key fragments are prepared separately and then joined in a final step. nih.gov

The precursor, 2-methoxybenzoyl chloride, is typically prepared from 2-methoxybenzoic acid using reagents like thionyl chloride or oxalyl chloride. The reaction of the acyl chloride with the amine is generally rapid and high-yielding. hud.ac.uk The presence of the methoxy (B1213986) group on the benzoyl chloride can influence its reactivity.

This method offers the advantage of using readily available starting materials and generally proceeds with high efficiency. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. nih.govhud.ac.uk

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key factors that influence the reaction outcome include the choice of solvent, reaction temperature, and the use of catalysts.

Influence of Solvent Systems and Temperature on Reaction Kinetics

The solvent plays a critical role in amide bond formation by influencing the solubility of reactants and intermediates, as well as the reaction rate. ajgreenchem.comtue.nl The polarity and dielectric constant of the solvent can significantly affect the kinetics of the reaction. ajgreenchem.comresearchgate.net For instance, in some reactions, a solvent with lower polarity, like ethanol, has been shown to accelerate the reaction rate compared to a more polar solvent like methanol. ajgreenchem.com

Temperature is another critical parameter. Generally, increasing the temperature increases the reaction rate. ajgreenchem.com However, for exothermic reactions, such as those involving acyl chlorides, lower temperatures are often employed to control the reaction and minimize the formation of byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

Interactive Data Table: Influence of Reaction Parameters

Parameter Effect on Reaction Considerations
Solvent Polarity Affects solubility and reaction kinetics. ajgreenchem.comresearchgate.net The choice of solvent can influence the stability of transition states. ajgreenchem.com
Temperature Higher temperatures generally increase reaction rates. ajgreenchem.com Must be balanced to avoid degradation of reactants or products.

Catalytic Approaches in this compound Synthesis

While many amide bond formations rely on stoichiometric coupling reagents, catalytic methods are gaining prominence due to their efficiency and sustainability. jddhs.com For the synthesis of N-aryl amides, copper-catalyzed methods, such as the Ullmann-Goldberg reaction, have been developed. nih.govmdpi.com These reactions typically involve the coupling of an aryl halide with an amide.

In the context of this compound, a catalytic approach could involve the copper-catalyzed coupling of 2-methoxybenzamide (B150088) with an activated naphthalene (B1677914) derivative. Recent research has also explored iron-catalyzed synthesis of N-aryl amides from N-methoxy amides and arylboronic acids. mdpi.com Furthermore, enzymatic catalysis using enzymes like lipases and proteases offers a highly selective and environmentally benign alternative for amide bond formation. nih.govnumberanalytics.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. jddhs.comchemmethod.comnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. researchgate.netgreenchemistry-toolkit.org

In the synthesis of this compound, several green chemistry principles can be incorporated. The use of catalytic methods over stoichiometric reagents improves atom economy and reduces waste. jddhs.comnih.gov Employing safer, bio-based solvents like Cyrene™ instead of traditional volatile organic compounds (VOCs) like DMF or CH2Cl2 can significantly reduce the environmental footprint of the synthesis. hud.ac.ukresearchgate.net Solvent-free reactions or reactions in water, where possible, are also highly desirable from a green chemistry perspective. jddhs.comnih.gov

Chemo- and Regioselective Functionalization Strategies

The molecular architecture of this compound presents multiple reactive sites, making chemo- and regioselective functionalization a key challenge and opportunity for creating diverse analogues. The primary sites for functionalization include the methoxy group, the amide linkage, and the aromatic C-H bonds on both the benzoyl and naphthalenyl moieties. Strategic manipulation of reaction conditions and the use of directing groups can allow for the selective modification of this compound.

Functionalization of the Aromatic Rings via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of arenes. In the context of this compound, the amide functionality can serve as an effective directing group to control the position of new substituents on both aromatic rings.

Naphthalenyl Ring Functionalization: The amide group is known to be a strong directing group in C-H activation reactions. researchgate.netnih.gov For N-aryl naphthalene amides, functionalization is often directed to specific positions depending on the catalyst and the nature of the amide itself. In related systems, such as 1-naphthamides, the amide group can direct arylation to the C4 and C7 positions, and this selectivity can sometimes be switched by modifying the amide directing group. researchgate.net For this compound, the amide would be expected to direct functionalization to the C1 and C3 positions of the naphthalene ring, as these are ortho to the amide-bearing carbon. The peri-position (C8) is also a potential site for functionalization, a common outcome in the C-H activation of 1-substituted naphthalenes. anr.fr

Palladium and rhodium catalysts are frequently employed for such transformations. anr.frnih.gov For instance, a palladium-catalyzed arylation might proceed with an aryl halide as the coupling partner. The choice of ligand and reaction conditions would be crucial in determining the regiochemical outcome.

Benzoyl Ring Functionalization: The methoxy group on the benzoyl ring is a strong ortho-para director for electrophilic aromatic substitution. However, in the context of transition metal-catalyzed C-H activation, the amide carbonyl can also direct functionalization to its ortho positions. This creates a competitive scenario. Weinreb amides, which are structurally related, have been shown to direct ortho-oxygenation and arylation on the aromatic ring to which they are attached. mdpi.com It is plausible that similar strategies could be applied to this compound, potentially leading to functionalization at the C3 position of the benzoyl ring, ortho to the amide.

Chemoselective Functionalization of the Methoxy Group

The methoxy group is a key functional handle that can be selectively cleaved to yield the corresponding phenol. This transformation is significant as it can alter the biological properties of the molecule and provide a site for further derivatization.

Selective Demethylation: Various reagents are known to effect the demethylation of aryl methyl ethers, and the choice of reagent can be critical to ensure chemoselectivity, leaving the amide bond intact. rsc.org Reagents such as boron tribromide (BBr₃) are highly effective but can be harsh. Milder conditions using Lewis acids like aluminum chloride or magnesium iodide have also been reported for the regioselective demethylation of polymethoxy-substituted aromatic compounds. nih.govgoogle.com For instance, magnesium iodide has been used for the selective demethylation of aryl methyl ethers under solvent-free conditions. nih.gov Recent developments have also explored photocatalyzed C-O bond cleavage, which can offer high chemoselectivity under mild conditions. acs.org

Reactions Involving the Amide Bond

The amide bond in this compound is generally stable. However, under forcing conditions, it can be hydrolyzed or reduced.

Hydrolysis: Acid- or base-catalyzed hydrolysis can cleave the amide bond to yield 2-methoxybenzoic acid and naphthalen-2-amine. This is typically achieved under harsh conditions, such as refluxing in strong acid or base. youtube.com

Reduction: The amide can be reduced to the corresponding amine, 2-methoxy-N-(naphthalen-2-ylmethyl)benzamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com This transformation fundamentally changes the core structure, converting the planar amide linkage into a more flexible secondary amine.

Summary of Potential Functionalization Reactions

The table below summarizes the potential chemo- and regioselective functionalization strategies for this compound based on established methodologies for related compounds.

Reaction Type Target Site Potential Reagents and Conditions Expected Product(s) Reference for Methodology
C-H ArylationNaphthalene C1/C3Pd(OAc)₂, Aryl Halide, Ligand (e.g., P(tBu)₃)C1- or C3-aryl-2-methoxy-N-naphthalen-2-ylbenzamide researchgate.netresearchgate.net
C-H AlkenylationNaphthalene C1/C3[RhCp*Cl₂]₂, Alkene, AgSbF₆C1- or C3-alkenyl-2-methoxy-N-naphthalen-2-ylbenzamide nih.gov
C-H OxygenationBenzoyl C3[RuCl₂(p-cymene)]₂, PhI(OAc)₂3-Hydroxy-2-methoxy-N-naphthalen-2-ylbenzamide mdpi.com
DemethylationMethoxy GroupMgI₂, solvent-free, heatN-(naphthalen-2-yl)-2-hydroxybenzamide nih.gov
DemethylationMethoxy GroupBBr₃, CH₂Cl₂N-(naphthalen-2-yl)-2-hydroxybenzamide rsc.org
Amide ReductionAmide Carbonyl1. LiAlH₄, THF; 2. H₂O2-methoxy-N-(naphthalen-2-ylmethyl)benzamine youtube.com
Amide HydrolysisAmide BondHCl (aq), heat or NaOH (aq), heat2-methoxybenzoic acid and naphthalen-2-amine youtube.com

These strategies highlight the versatility of this compound as a scaffold for chemical modification. The interplay between the directing effects of the amide and methoxy groups, along with the choice of catalytic system, allows for a range of selective transformations, paving the way for the synthesis of novel derivatives with potentially interesting properties.

Advanced Spectroscopic and Crystallographic Investigations of 2 Methoxy N Naphthalen 2 Ylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the electronic environment of each nucleus and the connectivity of atoms within the molecule can be determined.

Detailed Chemical Shift Assignments and Coupling Constant Analysis

In a typical ¹H NMR spectrum of a compound like 2-methoxy-N-naphthalen-2-ylbenzamide, one would expect to see distinct signals for the protons on the benzoyl and naphthalen rings, as well as the methoxy (B1213986) group. The aromatic protons would appear in the downfield region (typically 7-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) providing information about adjacent protons. The methoxy protons would appear as a sharp singlet in the upfield region (around 3.5-4.0 ppm).

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide would be significantly downfield (around 170 ppm). The aromatic carbons would appear in the 110-160 ppm range, while the methoxy carbon would be observed around 55-60 ppm.

Hypothetical Chemical Shift Data for this compound

This table is a representation of expected values based on analogous compounds and is not based on experimental data for the specific compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methoxy (OCH₃) ~3.9 ~56
Amide (NH) ~8.5 N/A
Carbonyl (C=O) N/A ~168
Aromatic (Benzoyl) ~7.0-7.8 ~120-158

2D NMR Techniques for Structural Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are instrumental in confirming the complete chemical structure.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations between adjacent protons. This would be used to map the connectivity of protons within the benzoyl and naphthalen ring systems youtube.comsdsu.eduwikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the proton signal to its corresponding carbon atom youtube.comsdsu.eduwikipedia.orgnih.gov.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and the carbonyl group, linking the benzoyl and naphthalen moieties through the amide bond youtube.comsdsu.eduwikipedia.org.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

N-H stretching: A sharp peak around 3300-3400 cm⁻¹ in the FT-IR spectrum.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ in the FT-IR spectrum, characteristic of an amide carbonyl.

C-O stretching (methoxy): Bands in the region of 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

While specific spectra for the title compound are not available, studies on related molecules like 2-bromo-6-methoxynaphthalene have utilized FT-IR and FT-Raman spectroscopy to assign vibrational modes, aided by computational methods like Density Functional Theory (DFT) nih.gov.

Expected Vibrational Frequencies for this compound

This table is a representation of expected values based on analogous compounds and is not based on experimental data for the specific compound.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch 3300-3400 (medium) 3300-3400 (weak)
Aromatic C-H Stretch >3000 (variable) >3000 (strong)
C=O Stretch (Amide I) 1650-1680 (strong) 1650-1680 (medium)
N-H Bend (Amide II) 1550-1620 (medium) 1550-1620 (weak)
Aromatic C=C Stretch 1400-1600 (variable) 1400-1600 (strong)
C-O-C Asymmetric Stretch ~1250 (strong) ~1250 (weak)

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on the crystal system, space group, unit cell dimensions, and the intra- and intermolecular interactions that govern the crystal packing.

Although a crystal structure for this compound has not been reported in the searched literature, the analysis of a related complex, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, demonstrates the type of data that can be obtained mdpi.comresearchgate.net.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The X-ray diffraction experiment would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁/c), and the dimensions of the unit cell (a, b, c, α, β, γ). For example, the aforementioned related naphthalen derivative was found to crystallize in the monoclinic system with the space group P2₁/c mdpi.comresearchgate.net.

Illustrative Crystallographic Data for a Related Naphthalene (B1677914) Derivative

Data for naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.6281(8)
b (Å) 14.2828(10)
c (Å) 16.5913(12)
β (°) 91.946(3)
Volume (ų) 2517.1(3)

Intra- and Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The detailed atomic coordinates from X-ray diffraction allow for a thorough analysis of the interactions within and between molecules. For this compound, a key intramolecular interaction would likely be a hydrogen bond between the amide N-H and the oxygen of the methoxy group, leading to a pseudo-ring formation that stabilizes the conformation.

Conformational Insights and Dihedral Angle Analysis in the Solid State

The precise three-dimensional arrangement of this compound in the solid state is dictated by the spatial relationship between its constituent aromatic rings and the central amide linkage. While a crystal structure for the title compound is not available in the cited literature, analysis of closely related N-arylbenzamides provides significant insights into its likely conformation and dihedral angles.

The inherent steric hindrance between the ortho-substituted methoxy group on the benzoyl ring and the bulky naphthalen-2-yl moiety is expected to force the molecule into a non-planar conformation. This twisting is primarily characterized by the dihedral angle between the plane of the benzamide (B126) phenyl ring and the plane of the naphthalene ring system.

Studies of analogous compounds reveal a consistent trend of significant rotation around the N-C(aryl) bond. For instance, in the crystal structure of N-(naphthalen-1-yl)benzamide, a substantial dihedral angle of 86.63 (5)° is observed between the naphthalene and phenyl rings nih.gov. This pronounced twist minimizes steric repulsion. Similarly, other naphthalene-containing benzamide derivatives exhibit large dihedral angles, such as 70.1 (2)° in 3-bromo-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide nih.gov and 84.5 (3)° between the naphthalene and hydroxybenzene rings in 2-hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide nih.gov. Furthermore, a study on naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate reported a dihedral angle of 63.9(2)° between the naphthalene system and the phenyl cycle mdpi.comresearchgate.net.

Based on these findings from structurally similar molecules, it is highly probable that this compound adopts a conformation in the solid state where the benzoyl and naphthalen-2-yl ring systems are substantially twisted relative to each other. The dihedral angle is anticipated to be in the range of 60° to 90°. The presence of the 2-methoxy group may further influence the precise angle due to its electronic and steric effects.

The interactive table below summarizes the dihedral angles found in related structures, providing a comparative basis for the expected conformation of this compound.

Compound NameDihedral Angle between Aromatic Rings (°)
N-(Naphthalen-1-yl)benzamide86.63 (5)
3-Bromo-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide70.1 (2)
2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide84.5 (3)
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate63.9 (2)

This data is based on crystallographic studies of related compounds and is intended to be illustrative of the likely conformation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a wealth of structural information.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Aromatic amides are known to exhibit characteristic fragmentation pathways, and the presence of both a methoxy-substituted benzene (B151609) ring and a naphthalene ring will lead to a distinctive mass spectrum.

A primary and highly probable fragmentation pathway for aromatic amides involves the cleavage of the amide bond (N-CO), a process often referred to as α-cleavage nih.gov. This cleavage would lead to the formation of a resonance-stabilized 2-methoxybenzoyl cation. This cation is a common fragment in the mass spectra of 2-methoxy substituted benzoyl derivatives. Subsequently, this acylium ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form a 2-methoxyphenyl cation.

Another significant fragmentation pathway would involve the cleavage of the C-N bond, leading to the formation of a naphthalen-2-ylaminyl radical cation and a 2-methoxybenzoyl radical. The stability of the naphthalene ring system would likely result in prominent peaks corresponding to fragments containing this moiety.

The general fragmentation patterns observed for amides often involve the formation of a stable benzoyl cation, which can then lose CO to form a phenyl cation nih.gov. The presence of the methoxy group and the naphthalene ring system in this compound will influence the relative abundance of the various fragment ions.

The interactive table below outlines the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound, based on established fragmentation patterns of aromatic amides and related structures.

Proposed Fragment IonDescription of Formation
[C₁₈H₁₅NO₂]⁺ (Molecular Ion)Ionization of the parent molecule
[CH₃OC₆H₄CO]⁺ (2-Methoxybenzoyl cation)α-cleavage of the amide bond (N-CO cleavage)
[CH₃OC₆H₄]⁺ (2-Methoxyphenyl cation)Loss of CO from the 2-methoxybenzoyl cation
[C₁₀H₇NH]⁺ (Naphthalen-2-aminyl cation)Cleavage of the amide C-N bond
[C₁₀H₇]⁺ (Naphthyl cation)Further fragmentation of naphthalene-containing ions

This table represents a predictive fragmentation pattern based on the principles of mass spectrometry and data from related compounds.

Computational Chemistry and Theoretical Characterization of 2 Methoxy N Naphthalen 2 Ylbenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of many-body systems. epstem.net It is widely employed to determine the optimized molecular geometry and to analyze the electronic characteristics of molecules. For 2-methoxy-N-naphthalen-2-ylbenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can elucidate its fundamental chemical reactivity and stability. epstem.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. worldwidejournals.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap indicates a molecule is more reactive and can be easily excited. worldwidejournals.comsamipubco.com

The analysis of FMOs for this compound would reveal the distribution of electron density. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the naphthalene (B1677914) and methoxy-substituted benzene (B151609) rings, while the LUMO is distributed over the electron-accepting regions. This distribution indicates that an electronic transition would likely involve a charge transfer from the naphthalene or benzamide (B126) moiety to other parts of the structure. scispace.com The energy gap for similar aromatic amide structures often falls within the range of 4 to 6 eV. epstem.networldwidejournals.comsamipubco.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-1.40
HOMO-LUMO Gap (ΔE) 4.75
Note: The values presented are representative and derived from theoretical calculations on structurally related compounds using DFT methods. epstem.netsamipubco.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.net The MEP map uses a color scale to represent different potential values on the electron density surface.

For this compound, the MEP analysis would highlight specific regions of reactivity:

Red Regions: These indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Such regions are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and methoxy (B1213986) (-OCH₃) groups. epstem.net

Blue Regions: These represent areas of positive electrostatic potential, indicating sites for potential nucleophilic attack. A prominent positive region is anticipated around the amide proton (N-H). epstem.net

Green Regions: These denote areas of neutral or near-zero potential, typically found over the surfaces of the aromatic (naphthalene and benzene) rings, corresponding to hydrophobic areas. mdpi.com

This charge distribution map is instrumental in understanding intermolecular interactions, particularly hydrogen bonding. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. nih.gov By simulating the atomic motions according to the principles of classical mechanics, MD can reveal the range of shapes (conformations) that this compound can adopt in a given environment (e.g., in a solvent).

An MD simulation trajectory contains a vast amount of data on the positions of atoms over time. Analysis of this trajectory, often through clustering algorithms, can identify the most stable and frequently occurring conformations. nih.gov Network visualization techniques can further be applied to understand the transitions between these dominant conformational states, providing a comprehensive map of the molecule's conformational landscape. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

In Silico Modeling of Ligand-Target Interactions

To investigate the potential biological activity of this compound, in silico modeling, particularly molecular docking, is employed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into its potential as a therapeutic agent. researchgate.netbiointerfaceresearch.com

Molecular docking involves placing the 3D structure of the ligand (this compound) into the binding site of a selected protein target. mdpi.com The choice of target depends on the therapeutic area of interest; for compounds containing benzamide and naphthalene moieties, potential targets could include protein kinases, DNA gyrase, or tubulin. mdpi.comnih.govbohrium.com

The process begins with obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). researchgate.net The ligand's structure is optimized to its lowest energy conformation. Docking software, such as AutoDock Vina, then systematically explores various binding poses of the ligand within the receptor's active site, calculating a score for each pose to estimate binding affinity. biointerfaceresearch.com This allows for the prediction of the most plausible binding site and conformation.

The output of a docking simulation is a set of possible binding modes, ranked by their predicted binding energy (or docking score). A more negative binding energy suggests a stronger and more stable interaction between the ligand and the target protein. researchgate.netbiointerfaceresearch.com

Analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen) on the ligand and amino acid residues in the protein's active site (e.g., with serine or aspartic acid). mdpi.com

Hydrophobic Interactions: Occurring between the nonpolar aromatic rings (naphthalene and benzene) of the ligand and hydrophobic amino acid residues like phenylalanine, leucine, or tryptophan.

Pi-Pi Stacking: A specific type of interaction between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine. mdpi.com

These detailed interaction maps are crucial for understanding the basis of molecular recognition and for guiding further optimization of the compound to enhance its binding affinity and selectivity. nih.gov

Table 2: Hypothetical Docking Interaction Analysis for this compound with a Protein Target

ParameterValue / Interacting Residues
Binding Energy (kcal/mol) -9.2
Hydrogen Bonds ASP 181, SER 438
Hydrophobic Interactions PHE 155, LEU 144
Pi-Pi Stacking TYR 308
Note: This table presents a hypothetical scenario based on docking studies of structurally similar compounds against common biological targets. The binding energy and residues are representative examples. mdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations (Theoretical/Computational)

A theoretical QSAR study of this compound would necessitate the following steps:

The initial and crucial step in any QSAR study is the selection of molecular descriptors. These numerical values represent the different aspects of a molecule's structure and properties. For a compound like this compound, a range of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics. These are generally categorized as:

1D Descriptors: These are the most straightforward descriptors and include basic information such as molecular weight, atom count, and bond count.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices, shape indices, and topological polar surface area (TPSA).

3D Descriptors: Calculated from the 3D coordinates of the molecule, these descriptors provide information about its spatial arrangement. They encompass properties like molecular volume, surface area, and various steric parameters.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. Important quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

A hypothetical selection of descriptors for a QSAR study of this compound is presented in the interactive table below.

Descriptor ClassExample DescriptorsPotential Relevance for this compound
Constitutional (1D) Molecular Weight, Number of Aromatic Rings, Number of Rotatable BondsBasic properties influencing size and flexibility.
Topological (2D) Kier & Hall Connectivity Indices, Balaban J Index, Topological Polar Surface Area (TPSA)Describes molecular shape, branching, and potential for polar interactions.
Geometrical (3D) Molecular Volume, Surface Area, Shadow IndicesRelates to the size and shape of the molecule, which is crucial for receptor binding.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic ChargesProvides insight into the molecule's reactivity, stability, and electrostatic interactions.

Following the calculation of a diverse set of molecular descriptors, a statistical model would be developed to correlate these descriptors with a specific biological activity. This requires a dataset of compounds with known activities, which, as previously stated, is not publicly available for this compound.

The development of a robust QSAR model involves several key stages:

Data Set Preparation: A series of molecules, including this compound, with experimentally determined biological activities (e.g., IC50 values) would be compiled. This dataset is then typically divided into a training set for model development and a test set for external validation.

Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to avoid overfitting and to build a more interpretable model. Techniques like stepwise multiple linear regression, genetic algorithms, or partial least squares (PLS) are often used for this purpose.

Model Building: Using the selected descriptors, a mathematical equation is generated to predict the biological activity. Multiple Linear Regression (MLR) is a common method for this, resulting in an equation of the form: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents the regression coefficients and D represents the descriptor values.

Model Validation: The predictive power and robustness of the developed QSAR model must be rigorously validated. This involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal stability of the model.

External Validation: The model's ability to predict the activity of compounds not used in its development is assessed using the test set. The predictive squared correlation coefficient (R²pred) is a key metric for this.

A hypothetical table of validation parameters for a QSAR model is shown below.

Validation ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated R²) A measure of the predictive ability of the model, determined by internal cross-validation.> 0.5
R²pred (Predictive R² for external test set) A measure of the predictive ability of the model for an external set of compounds.> 0.6
Standard Error of Estimate (SEE) A measure of the accuracy of the predictions.Lower values are better.

Chemical Reactivity and Mechanistic Pathways of 2 Methoxy N Naphthalen 2 Ylbenzamide

Investigation of Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)

The functional groups within 2-methoxy-N-naphthalen-2-ylbenzamide present several avenues for chemical transformations.

Oxidation: The methoxy-substituted naphthalene (B1677914) ring is susceptible to oxidation. Anodic oxidation of methoxynaphthalenes can lead to the formation of methoxylated naphthalenes and naphthoquinone derivatives. rsc.orgacs.org For instance, the oxidation of 1-methoxynaphthalene (B125815) can yield 1,4-naphthoquinone. It is plausible that under similar oxidative conditions, the naphthalene moiety of this compound could be oxidized. The amide functionality is generally robust towards oxidation, but the benzylic positions, if present in a substituted variant, could be susceptible.

Reduction: The amide bond in this compound can be reduced, although this typically requires strong reducing agents. The reduction of amides is a standard organic transformation, often yielding amines. The naphthalene ring can also be reduced under catalytic hydrogenation conditions, though this usually requires forcing conditions. For example, 1-methoxynaphthalene can be reduced to 1-methylnaphthalene.

Substitution: Electrophilic aromatic substitution is a key reaction for the naphthalene ring system. The methoxy (B1213986) group is an activating, ortho-, para-directing group. stackexchange.com Therefore, electrophilic attack on the 2-methoxynaphthalene (B124790) portion of the molecule would be directed to specific positions. For comparison, bromination of 1-methoxynaphthalene occurs predominantly at the 4-position, while 2-methoxynaphthalene is brominated at the 1-position. Friedel-Crafts acylation of 2-methoxynaphthalene can yield different isomers depending on the reaction conditions. stackexchange.com The benzoyl portion of the molecule is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position.

The amide nitrogen can also participate in substitution reactions. For instance, N-aryl benzamides can undergo palladium-catalyzed C-H activation and cyclization reactions to form isoquinolones. researchgate.net

Representative Functional Group Transformations

TransformationReagents and ConditionsExpected Product Type
Oxidation of Naphthalene RingElectrochemical oxidationNaphthoquinone derivative
Reduction of AmideStrong reducing agents (e.g., LiAlH₄)Secondary amine
Electrophilic BrominationBr₂Bromo-substituted naphthalene derivative
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl-substituted naphthalene derivative

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily determined by the susceptibility of the amide bond to cleavage.

Amides can be hydrolyzed under both acidic and basic conditions. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the amide is protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid (benzoic acid) and an amine (2-amino-naphthalene). libretexts.orgrsc.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion, which is subsequently protonated by the solvent to give the amine. The final products are the carboxylate salt (sodium benzoate, if NaOH is used) and the amine (2-amino-naphthalene). libretexts.org

The ether linkage (methoxy group) is generally stable to hydrolysis under conditions that would cleave the amide bond. Aryl ethers are known for their chemical robustness and require more drastic conditions, such as strong acids at high temperatures or specific catalytic systems, for cleavage. rsc.org

Hydrolysis Products of this compound

Hydrolysis ConditionProducts
Acidic (e.g., HCl, H₂O, heat)2-Methoxybenzoic acid and 2-Naphthylamine (B18577) hydrochloride
Basic (e.g., NaOH, H₂O, heat)Sodium 2-methoxybenzoate (B1232891) and 2-Naphthylamine

Photochemical and Thermal Reactivity Studies

Photochemical Reactivity: Aromatic amides and ethers can undergo photochemical reactions. The photo-Claisen rearrangement is a well-known photoreaction of aryl ethers, where irradiation leads to the formation of ortho- and para-substituted phenols. researchgate.net It is conceivable that under UV irradiation, the methoxy group could rearrange on the naphthalene ring.

N-aryl amides also exhibit photochemical reactivity. For example, the photolysis of N-phenyl dibenzothiophene (B1670422) sulfoximine, an N-aryl compound, results in the cleavage of the nitrogen-sulfur bond. nih.gov The photochemical behavior of N-(α-methoxybenzyl) benzamide (B126) has been studied, showing fragmentation into benzamide and benzaldehyde. rsc.org These studies suggest that the C-N bond in this compound could be susceptible to photochemical cleavage.

Thermal Reactivity: The thermal stability of amides is generally high. However, at elevated temperatures, decomposition can occur. The thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis to form radical intermediates. nih.gov Similarly, the thermal fragmentation of N-(α-methoxybenzyl) benzamide produces benzamide and benzaldehyde. rsc.org The thermal decomposition of nitrogen-rich heterocyclic esters has been found to occur at temperatures above 250 °C. mdpi.com Based on these findings, it can be inferred that this compound would likely require high temperatures to undergo thermal decomposition, which would likely involve the cleavage of the amide bond.

Exploration of Acid-Base Properties and Protonation States

The acid-base properties of this compound are dictated by the amide functional group.

Basicity: Amides are weak bases. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the carbonyl group, making it less available for protonation. Protonation of amides occurs preferentially on the carbonyl oxygen atom rather than the nitrogen atom. This is because protonation at the oxygen atom results in a resonance-stabilized cation. researchgate.net Therefore, in the presence of a strong acid, this compound would act as a weak base, accepting a proton at the carbonyl oxygen. quora.comechemi.com

Acidity: The N-H proton of the secondary amide in this compound can be abstracted by a strong base. quora.comechemi.com This demonstrates the weakly acidic nature of the amide. The resulting anion is stabilized by resonance, with the negative charge being delocalized onto the carbonyl oxygen.

Predicted pKa Values

PropertyPredicted pKa RangeBasis of Prediction
pKa of the conjugate acid (protonated on oxygen)~ -1 to 0Based on typical pKa values for protonated amides.
pKa of the N-H proton~ 17Based on typical pKa values for secondary amides.

Derivatization Strategies and Structure Activity Relationship Sar Exploration of 2 Methoxy N Naphthalen 2 Ylbenzamide Analogues

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2-methoxy-N-naphthalen-2-ylbenzamide would typically involve the formation of an amide bond between a substituted benzoic acid and a substituted naphthylamine. A common synthetic route is the reaction of a benzoyl chloride with the corresponding amine. nanobioletters.com Alternatively, coupling agents can be employed to facilitate the amide bond formation from the carboxylic acid and amine precursors. nanobioletters.com

The biological activity of benzamide (B126) derivatives is also highly dependent on the nature of their substituents. Studies on other benzamide series have shown that the introduction of groups like halogens or nitro groups can drastically alter their anti-proliferative activities. nih.gov The presence of methoxy (B1213986) and hydroxy groups, for example, has been shown to enhance the antioxidant activity in some benzazole derivatives by enabling them to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov

To illustrate the potential impact of substituents, the following table presents hypothetical data based on the observed trends in related compound series.

Substituent on Benzoyl Ring (Position)Substituent on Naphthyl RingPredicted Relative ActivityRationale based on related compounds
2-OCH₃ (original)NoneBaselineStarting point for comparison
4-ClNoneDecreasedHalogen substitution can decrease activity in some benzamide series. nih.gov
4-NO₂NoneDecreasedNitro groups can lead to a decrease in the anti-proliferative activity of benzamides. nih.gov
3,4-(OH)₂NoneIncreasedHydroxy groups can enhance the biological activity of related heterocyclic compounds. nih.govnih.gov
2-OCH₃6-BrVariableThe effect of substitution on the naphthyl ring would need experimental validation.

This table is for illustrative purposes and the predicted activities are hypothetical, based on trends observed in other, related chemical series.

The spatial arrangement of substituents, known as positional isomerism, is a critical factor in determining the biological activity of a molecule. Changing the position of the methoxy group on the benzoyl ring from the ortho (2-position) to the meta (3-position) or para (4-position) would likely have a profound effect on the molecule's conformation and its ability to interact with a biological target. nih.gov

For example, studies on other classes of compounds have demonstrated that positional isomers can exhibit vastly different biological activities. In some oxazolidinone derivatives, a linear attachment of a benzotriazole (B28993) moiety resulted in greater potency compared to an angular attachment. nih.gov Similarly, the positioning of a methoxy substituent in other heterocyclic systems has been shown to influence antimicrobial activity and molecular geometry.

Theoretical and Computational SAR Studies Based on Structural Modifications

In conjunction with synthetic efforts, theoretical and computational methods provide invaluable insights into the SAR of this compound analogues. These in silico approaches can predict how structural modifications might affect a compound's biological activity, helping to rationalize experimental findings and guide the design of new, more potent analogues.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activities. nih.govresearchgate.net These models can help to identify key molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—that are critical for activity.

For benzamide derivatives, docking studies have been employed to predict their binding modes with protein targets. scialert.netscialert.netdergipark.org.tr These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. For instance, in a study of benzamide derivatives as potential antimalarial agents, the compound with the lowest docking energy was found to form a hydrogen bond with a key amino acid residue in the target protein's active site. scialert.netscialert.net

The following table provides a hypothetical example of how structural elements could be correlated with modulatory capacity based on computational predictions for analogues of this compound.

Structural ElementPredicted Modulatory CapacityRationale based on computational studies of related compounds
Amide LinkerEssential for activityThe amide bond is a common feature in many biologically active molecules and can form key hydrogen bonds. nih.gov
Naphthyl RingContributes to binding affinityThe flat, aromatic surface of the naphthalene (B1677914) moiety can engage in π-π stacking interactions with aromatic residues in a binding pocket.
2-Methoxy GroupInfluences conformation and bindingThe ortho-methoxy group can influence the relative orientation of the two aromatic rings, affecting the overall shape and fit.
Substituents on Benzoyl RingModulates electronic properties and interactionsElectron-donating or-withdrawing groups can alter the charge distribution and potential for hydrogen bonding. nih.gov

This table is for illustrative purposes and the predicted capacities are hypothetical, based on computational studies of other, related chemical series.

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling can be used to identify these key features based on a set of active compounds. nih.govyoutube.com

For the this compound scaffold, a hypothetical pharmacophore could include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A hydrogen bond donor: The N-H of the amide group.

Two aromatic/hydrophobic regions: The benzoyl and naphthyl rings.

A hydrogen bond acceptor: The oxygen atom of the methoxy group.

The spatial arrangement of these features would be critical for biological activity. By understanding the key pharmacophoric features, medicinal chemists can design new molecules that retain these essential elements while modifying other parts of the structure to improve properties such as potency, selectivity, and metabolic stability.

Mechanistic Investigations of Molecular Interactions of 2 Methoxy N Naphthalen 2 Ylbenzamide

In Vitro Studies of Enzyme Inhibition/Modulation

The interaction of 2-methoxy-N-naphthalen-2-ylbenzamide with various enzymes has been a subject of scientific inquiry, driven by the known activities of structurally related compounds. The following sections detail the available research findings.

Kinase Activity Modulation (e.g., Glucokinase)

The modulation of kinase activity is a critical area of drug discovery. Kinases, such as glucokinase, play a pivotal role in cellular signaling and metabolism. nih.govnih.gov Glucokinase, in particular, is a key regulator of glucose homeostasis and is considered a therapeutic target. nih.govnih.gov While various benzamide (B126) derivatives have been investigated as kinase modulators, including those targeting the Hedgehog signaling pathway, specific studies detailing the direct interaction of this compound with glucokinase or other kinases are not extensively available in the current body of scientific literature. mdpi.com The evaluation of related naphthalene-chalcone hybrids has shown inhibitory activity against VEGFR-2, a receptor tyrosine kinase, suggesting that the broader structural class may have potential in this area.

Cholinesterase Inhibition Studies

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While direct inhibitory studies on this compound are limited, research on structurally analogous compounds provides valuable insights. For instance, a methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide has been identified as a potent dual inhibitor of both AChE and BChE.

Table 1: Cholinesterase Inhibition by a Structurally Related Methoxy-Naphthyl Benzamide Derivative

EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Acetylcholinesterase (AChE)---
Butyrylcholinesterase (BChE)---

Data for the table above is not available in the provided search results for the specific compound. Research on related compounds has shown activity, but specific values for this compound are not published.

Chitinase (B1577495) Inhibition Studies

Chitinases are enzymes that degrade chitin (B13524), a key component of the cell walls of fungi and the exoskeletons of arthropods. As such, they are a target for the development of antifungal and insecticidal agents. The scientific literature on the direct inhibition of chitinase by this compound is not extensive. However, studies on other benzamide derivatives have shown promise in this area. For example, certain 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives have been found to inhibit chitin synthesis.

Naphthalene (B1677914) 1,2-Dioxygenase Interaction

Naphthalene 1,2-dioxygenase is an enzyme that catalyzes the initial step in the aerobic degradation of naphthalene by incorporating both atoms of molecular oxygen into the aromatic ring. This enzyme is known to act on a variety of substituted naphthalenes. While there are no direct studies detailing the interaction of this compound with naphthalene 1,2-dioxygenase, the enzyme is known to catalyze the dihydroxylation of 2-methoxynaphthalene (B124790), a structural component of the title compound. This suggests a potential for interaction, although the influence of the benzamide substituent on this interaction has not been experimentally determined.

Receptor Binding Affinity Profiling in Cell-Free Systems

Protein-Ligand Interaction Dynamics via Biophysical Methods (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. These methods are invaluable for understanding the molecular basis of a compound's activity. At present, there is a lack of published studies that have employed SPR, ITC, or other biophysical methods to specifically characterize the interaction of this compound with its potential protein targets. Such studies would be essential to elucidate the precise binding mechanisms and thermodynamic drivers of its interactions.

Antioxidant Mechanisms (In Vitro/Theoretical)

Extensive literature searches did not yield specific studies on the in vitro or theoretical antioxidant mechanisms of the compound this compound. While research exists on the antioxidant properties of related chemical classes, such as 2-methoxyphenols and various N-substituted benzamide derivatives, no direct experimental or computational data for this compound could be located in the available scientific literature.

Therefore, a detailed analysis of its antioxidant mechanisms, including research findings and data tables as requested, cannot be provided at this time. The following subsections outline the typical experimental and theoretical approaches used to investigate the antioxidant potential of chemical compounds, which would be applicable to this compound should such research be undertaken in the future.

In Vitro Antioxidant Assays

In vitro assays are commonly employed to determine the radical scavenging and reducing capabilities of a compound. These assays provide insights into a compound's potential to neutralize reactive oxygen species (ROS) and other free radicals.

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to neutralize the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is monitored to quantify the reducing power.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This method evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is determined by comparing the protection offered by the test compound to that of a standard, such as Trolox.

Theoretical Antioxidant Mechanisms

Computational chemistry provides a powerful tool to investigate the potential mechanisms of antioxidant action at a molecular level. Density Functional Theory (DFT) is a commonly used method for these studies. Theoretical investigations can predict the most likely mechanism by which a molecule exerts its antioxidant effect.

The primary mechanisms of antioxidant action that can be studied theoretically include:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant donates a hydrogen atom to a free radical. The key thermodynamic parameter for this process is the Bond Dissociation Enthalpy (BDE). A lower BDE for a specific H-atom in the antioxidant molecule indicates a higher propensity for this mechanism to occur.

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The relevant parameters for this mechanism are the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss followed by Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. The key parameters for this pathway are the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

By calculating these parameters for a molecule like this compound, researchers could predict its antioxidant potential and the most favorable reaction pathway in different solvent environments. However, as of the current date, such specific theoretical studies for this compound are not available in the public domain.

Potential Non Clinical Applications of 2 Methoxy N Naphthalen 2 Ylbenzamide and Its Derivatives

Development as Chemical Probes or Research Tools

Benzamide (B126) derivatives are increasingly being investigated as chemical probes for biological research. nih.govnih.gov These small molecules can be designed to interact with specific proteins, allowing for the study of protein function and the validation of new drug targets. acs.org The development of high-quality chemical probes is a significant endeavor in itself, aiming to provide tools that can produce robust and reproducible insights into cellular biology. acs.org

The core structure of 2-methoxy-N-naphthalen-2-ylbenzamide, featuring a benzamide scaffold, makes it and its derivatives candidates for development as chemical probes. For example, various substituted benzamides have been synthesized and evaluated for their ability to antagonize dopamine (B1211576) receptors, which could be useful in studying neurological pathways. medchemexpress.com Furthermore, certain benzamide derivatives have been explored as potential antitumor agents by targeting enzymes like PARP-1, which is involved in DNA repair. nih.gov

The process of developing a chemical probe involves optimizing the molecule's structure to achieve high selectivity and potency for its intended target. This often includes modifying substituent groups on the benzamide ring. The methoxy (B1213986) group and the naphthalene (B1677914) moiety of the title compound could be systematically altered to explore structure-activity relationships and develop highly specific research tools.

Application in Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials)

Naphthalene and its derivatives are prominent building blocks in the field of materials science, particularly for the development of organic electronic materials. alfa-chemistry.comnih.gov These compounds are attractive due to their rigid, planar structure and good electron transport capabilities. alfa-chemistry.com Naphthalene-based materials have shown promise in a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. alfa-chemistry.comgatech.eduresearchgate.net

Derivatives of naphthalene diimide, for instance, are well-regarded as n-type organic semiconductor materials due to their high electron mobility and stability. alfa-chemistry.commdpi.com While this compound is not a naphthalene diimide, the presence of the naphthalene core suggests that it and its derivatives could be explored for similar applications. The properties of such materials can be tuned by introducing different functional groups to the naphthalene ring system. alfa-chemistry.com

The "building-blocks approach" is a common strategy in the design of new organic semiconductor materials, where different molecular fragments are combined to create novel structures with desired properties. nih.gov In this context, this compound could be considered a building block for more complex polymeric or small-molecule materials for electronic applications.

Table 1: Examples of Naphthalene Derivatives and their Performance in Organic Electronics

Naphthalene Derivative TypeApplicationReported Mobility (cm²/V·s)Reference
Core-extended Naphthalene DiimidesAmbipolar OFETsHole: 0.047, Electron: 0.016 nih.gov
Naphthalene Diimide-based IonenesOrganic Solar Cells- researchgate.net
Naphthalene-based CopolymersBlue-emitting OLEDs- mdpi.com
Substituted Naphthalene DerivativesSingle-component OFETsUp to 0.53 nih.gov

Note: This table presents data for related naphthalene derivatives to illustrate the potential of this class of compounds in organic electronics.

Use as Intermediates in the Synthesis of Complex Molecules

The structural features of this compound make it a plausible intermediate in the synthesis of more complex molecules. The benzamide linkage can be formed through standard amide coupling reactions, and both the benzoyl and naphthyl rings offer sites for further functionalization.

Naphthalene derivatives, such as 2-bromonaphthalene (B93597) and 2,6-dibromonaphthalene, are commercially available and widely used as starting materials in the synthesis of organic photo-electronic materials. nih.gov Similarly, substituted benzamides can be key intermediates in the synthesis of various biologically active compounds.

For example, the synthesis of certain PARP-1 inhibitors involves the creation of complex benzamide derivatives. nih.gov Also, the synthesis of some antiprion agents has utilized benzamide scaffolds that are further elaborated with other chemical groups. nih.gov Given these precedents, this compound could serve as a precursor for the synthesis of novel compounds with potential applications in medicinal chemistry or materials science.

Theoretical Consideration for Analytical Chemistry Applications (e.g., Sensor Development)

Naphthalene-based compounds have been explored for their potential in the development of chemical sensors. alfa-chemistry.com The fluorescence properties of the naphthalene ring system can be sensitive to the surrounding chemical environment, making these compounds suitable as signaling units in sensors.

The general principle behind a naphthalene-based sensor involves linking the naphthalene moiety to a receptor unit that can selectively bind to a target analyte. This binding event would then cause a change in the photophysical properties of the naphthalene group, such as a shift in its fluorescence emission or a change in its intensity, which can be detected and quantified.

While there is no specific research on this compound as a chemical sensor, its structure contains the necessary components. The naphthalene unit could act as the fluorophore, and the benzamide portion could be modified to include a binding site for a specific ion or molecule. Theoretical studies, such as computational modeling, could be employed to predict the potential of such a molecule to act as a sensor for various analytes.

Future Research Directions and Unresolved Questions for 2 Methoxy N Naphthalen 2 Ylbenzamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of N-aryl amides, the class to which 2-methoxy-N-naphthalen-2-ylbenzamide belongs, is a cornerstone of organic and medicinal chemistry. mdpi.com Traditional methods often rely on stoichiometric activating reagents or harsh conditions, leading to significant waste. ucl.ac.uk Future research must prioritize the development of green and sustainable synthetic routes.

Promising avenues include:

Biocatalysis: Enzymatic strategies, such as those using Candida antarctica lipase B (CALB), offer mild reaction conditions, high yields, and the use of environmentally benign solvents like cyclopentyl methyl ether. bohrium.comnih.govnih.gov Investigating the enzymatic synthesis of this compound could dramatically improve its environmental footprint.

Photocatalysis: The use of photocatalysts, such as Covalent Organic Frameworks (COFs), can enable the synthesis of amides directly from alcohols under gentle conditions like red-light irradiation. dst.gov.in This approach offers high efficiency and catalyst recyclability, making it suitable for large-scale, sustainable production. dst.gov.in

Novel Coupling Reactions: Exploring modern catalytic methods, such as copper-catalyzed reactions using arenediazonium salts, can provide efficient and economical alternatives to traditional protocols that use toxic acid chlorides or expensive palladium catalysts. organic-chemistry.org

A comparative analysis of a potential sustainable route against a conventional method is presented below.

FeatureConventional Method (e.g., Acid Chloride)Proposed Sustainable Method (e.g., Enzymatic)
Reagents Thionyl chloride, stoichiometric coupling agentsImmobilized Lipase (e.g., CALB)
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) ucl.ac.ukCyclopentyl methyl ether (CPME) bohrium.com
Temperature Often requires heating or reflux researchgate.netMild conditions (e.g., 60 °C) nih.gov
Byproducts Halide salts, reagent-derived waste ucl.ac.ukWater
Atom Economy LowHigh
Purification Often requires intensive chromatographyMinimal purification needed nih.gov

Advanced Spectroscopic Characterization of Excited States and Transient Species

The naphthalene (B1677914) moiety within this compound suggests rich photophysical properties. A deep understanding of its behavior upon light absorption is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or as a photoprobe.

Future investigations should employ advanced spectroscopic techniques:

Transient Absorption Spectroscopy: This technique can map the ultrafast deactivation pathways of excited states. rsc.org Studies on analogous naphthalene-based azo dyes have revealed complex excited-state dynamics with multiple lifetimes ranging from sub-picoseconds to nanoseconds. rsc.orgscilit.com A similar investigation of this compound could reveal how the methoxy (B1213986) and benzamide (B126) groups influence these dynamics.

Time-Resolved Fluorescence: To measure the lifetime of the singlet excited state and understand the kinetics of radiative and non-radiative decay processes.

Phosphorescence Studies: At low temperatures or in rigid matrices, it may be possible to characterize the triplet excited state, which is often crucial in photochemistry and materials applications. researchgate.net

Deeper Computational Insight into Reaction Dynamics and Stereoselectivity

Computational chemistry offers a powerful lens to understand reaction mechanisms and predict molecular properties, guiding experimental work. rsc.org For this compound, computational studies can provide invaluable insights.

Key areas for computational exploration include:

Mechanism of Synthesis: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of different synthetic routes. researchgate.net This can elucidate the rate-determining steps and rationalize why certain catalysts or conditions are effective, aiding in the optimization of sustainable synthesis protocols. nih.gov

Stereoselectivity: If chiral variants of the molecule are synthesized, DFT studies can explain the origin of stereoselectivity. nih.gov By modeling the transition states leading to different stereoisomers, researchers can understand how chiral catalysts or auxiliaries control the reaction's outcome. elsevierpure.com

Excited-State Calculations: Time-dependent DFT (TD-DFT) can be used to model the excited-state potential energy surfaces. rsc.org This would complement spectroscopic studies by providing a theoretical framework to understand the observed photophysical behavior and predict properties of related, yet-to-be-synthesized molecules.

Diversification of Structure-Activity Relationship Studies Through Rational Design

The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.govnih.gov The N-phenyl benzamide substructure, in particular, has shown promise as an antiviral agent. nih.gov Therefore, this compound is a prime candidate for rational drug design and structure-activity relationship (SAR) studies.

Future research should focus on:

Systematic Structural Modification: A rational molecular modification approach should be employed to synthesize a library of analogs. nih.gov Modifications could include varying the position and nature of the substituent on the benzoyl ring and exploring different aromatic systems in place of the naphthalene ring.

Target-Oriented Screening: Based on the activities of related benzamides, these new analogs should be screened against a panel of relevant biological targets. Benzamide derivatives have shown activity as glucokinase activators, histone deacetylase (HDAC) inhibitors, Wip1 phosphatase inhibitors, and sigma-1 receptor agonists. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once activity data is obtained, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov This allows for the prediction of activity for new, untested compounds, accelerating the discovery of potent and selective drug candidates.

Proposed Analog ModificationRationalePotential Target Class
Varying methoxy position (3- or 4-)Probe electronic effects on bindingKinases, GPCRs
Replacing methoxy with other groups (e.g., F, Cl, CF3)Modulate lipophilicity and metabolic stabilityMultiple (e.g., Cereblon binders) acs.org
Replacing naphthalene with quinoline or isoquinolineIntroduce hydrogen bond acceptors/donorsAntivirals, Anticancer
Introducing substituents on the naphthalene ringExplore new binding pockets and enhance affinityWip1 phosphatase nih.gov

Discovery of Undisclosed Molecular Targets and Mechanistic Pathways in Model Systems

While SAR studies can optimize activity against known targets, it is equally important to discover entirely new biological roles for this compound and its derivatives.

Future research strategies should include:

Chemogenomic Profiling: This technique can identify the molecular targets of a compound by screening it against a library of yeast mutants. It has been successfully used to identify the target of antifungal benzamides as the lipid-transfer protein Sec14p. nih.gov

Phenotypic Screening: Testing the compound in various cell-based assays or model organisms can reveal unexpected biological effects, which can then be investigated further to identify the underlying molecular mechanism.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are crucial. This could involve investigating effects on cell signaling pathways, enzyme kinetics, or interactions with specific proteins. nih.gov For example, studies on other N-substituted benzamides have revealed complex mechanisms as radiosensitizers, involving the induction of apoptosis. nih.gov

By pursuing these integrated research directions, the scientific community can systematically unravel the chemical, physical, and biological properties of this compound, transforming it from a simple catalog chemical into a valuable tool for science and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.